molecular formula C9H17ClN2O B1428575 N-cyclopropylpiperidine-4-carboxamide hydrochloride CAS No. 1121526-83-7

N-cyclopropylpiperidine-4-carboxamide hydrochloride

Cat. No. B1428575
CAS RN: 1121526-83-7
M. Wt: 204.7 g/mol
InChI Key: PESSDZSCDXYWIQ-UHFFFAOYSA-N
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Description

“N-cyclopropylpiperidine-4-carboxamide” is a chemical compound with the CAS Number: 937683-79-9 . Its molecular weight is 168.24 .


Molecular Structure Analysis

The InChI code for “N-cyclopropylpiperidine-4-carboxamide” is 1S/C9H16N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h7-8,10H,1-6H2,(H,11,12) . This can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

“N-cyclopropylpiperidine-4-carboxamide” is a powder .

Scientific Research Applications

Proteomics Research

N-cyclopropylpiperidine-4-carboxamide hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . Proteins are vital components of living organisms, as they are the main agents of biological function. This compound can be used to modify proteins or peptides to study their structure-activity relationships, which is crucial for understanding biological processes and disease mechanisms.

Drug Discovery

The piperidine nucleus, to which this compound belongs, is a fundamental structure in the field of drug discovery . Piperidine derivatives, including N-cyclopropylpiperidine-4-carboxamide hydrochloride , have been found to possess several pharmacophoric features that make them valuable as potential therapeutic agents. They are explored for their anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory properties, among others.

Synthesis of Biologically Active Compounds

This compound serves as a building block in the synthesis of various biologically active compounds . Its structural flexibility allows it to be incorporated into a wide range of molecules, which can then be evaluated for their biological activity. This is particularly important in the development of new medications and treatments.

Pharmacological Applications

N-cyclopropylpiperidine-4-carboxamide hydrochloride: is involved in the synthesis of piperidine derivatives that have shown promise in pharmacological applications . These applications include the development of drugs for treating conditions such as hypertension, asthma, and even psychological disorders like depression and anxiety.

Antioxidant Properties

Piperidine derivatives are known to exhibit antioxidant properties . As antioxidants, they can help in protecting cells from damage caused by free radicals. This is significant in the prevention of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Anticancer Research

The compound has potential applications in anticancer research due to the piperidine moiety’s ability to interfere with cancer cell proliferation . It can be used to create analogs that target specific pathways involved in cancer progression, aiding in the development of targeted cancer therapies.

Safety and Hazards

The safety information available indicates that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

N-cyclopropylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9(11-8-1-2-8)7-3-5-10-6-4-7;/h7-8,10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESSDZSCDXYWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropylpiperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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